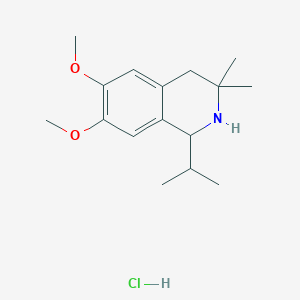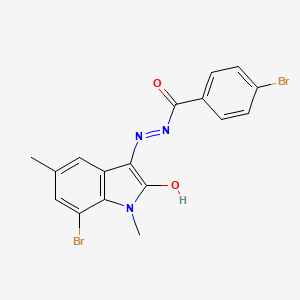![molecular formula C12H19N3O2 B5979462 1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B5979462.png)
1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole, also known as MDL-100,173, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic triazoles, which have been shown to exhibit a range of biological activities.5]dec-2-yl)methyl]-1H-1,2,4-triazole.
Mecanismo De Acción
The mechanism of action of 1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. It has also been suggested that the compound may act by disrupting the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of bacterial and fungal cells by disrupting cell membrane integrity. It has also been shown to inhibit the replication of viruses by inhibiting the activity of viral enzymes. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole in lab experiments is its broad spectrum of activity against a range of microorganisms and cancer cells. It has also been reported to have low toxicity and good stability under a range of conditions. However, one of the main limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole. One area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, future research could focus on the development of new analogs of the compound with improved activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-(2-azidoethoxy)ethanol in the presence of triethylamine. The resulting intermediate is then treated with sodium azide and heated to give the final product. This synthesis method has been reported to yield high purity and good yields of the desired product.
Aplicaciones Científicas De Investigación
1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole has been studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptide, which is a hallmark of the disease.
Propiedades
IUPAC Name |
1-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-10-2-4-12(5-3-10)16-7-11(17-12)6-15-9-13-8-14-15/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMVGJWMDMXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)OCC(O2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(8-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate](/img/structure/B5979401.png)
![[6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B5979410.png)
![2-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B5979418.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5979424.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B5979430.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5979439.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5979440.png)

![methyl 6-[(2,4-dinitrophenyl)hydrazono]-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B5979448.png)
![3-[(5-bromo-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5979452.png)
![1-[3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B5979460.png)

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5979468.png)